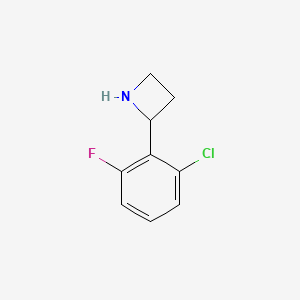
Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by its tert-butyl ester group, amino group, and pyrazole ring structure. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reduction of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate. This reduction can be achieved using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethanol at room temperature for about 20 hours . Another method involves passing a solution of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate through a hydrogenation apparatus at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Palladium on activated carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate: Similar structure but lacks the ethyl group.
Tert-butyl 5-amino-4-ethyl-1H-pyrazole-1-carboxylate: Similar structure with different substitution patterns.
Uniqueness
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-13-8(7(11)6-12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3 |
InChI Key |
AURPNGWLCALMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)
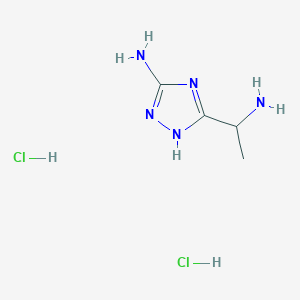
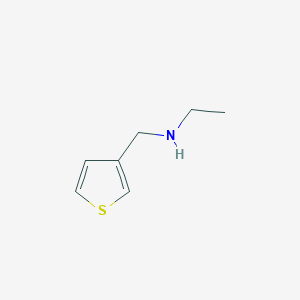
![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
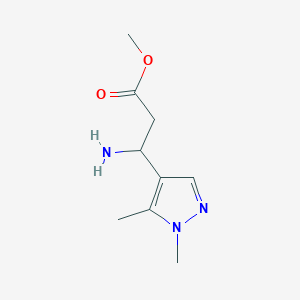

![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)
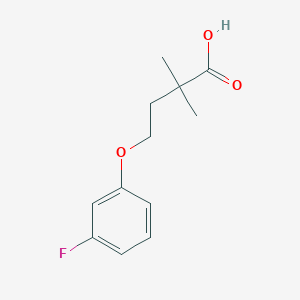
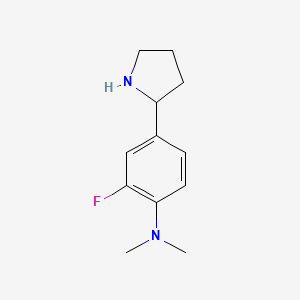
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
